5-(Thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
5-(Thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a thiophene ring fused to an imidazo[1,2-a]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both thiophene and imidazo[1,2-a]pyrimidine moieties endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the condensation of thiophene-2-carbaldehyde with 2-aminopyrimidine under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,2-a]pyrimidine core can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles, and bases are used for substitution reactions.
Major Products
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(Thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and other biological activities.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(Thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth, apoptosis, and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2,5-dimethylthiophene and thiophene-2-carboxylic acid.
Imidazo[1,2-a]pyrimidine derivatives: Compounds like 2-phenylimidazo[1,2-a]pyrimidine and 2-methylimidazo[1,2-a]pyrimidine.
Uniqueness
5-(Thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to the combination of the thiophene and imidazo[1,2-a]pyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H13N3S |
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Molecular Weight |
207.30 g/mol |
IUPAC Name |
5-thiophen-2-yl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H13N3S/c1-2-9(14-7-1)8-3-4-11-10-12-5-6-13(8)10/h1-2,7-8H,3-6H2,(H,11,12) |
InChI Key |
MCVKXBITWZXPED-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2NCCN2C1C3=CC=CS3 |
Origin of Product |
United States |
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